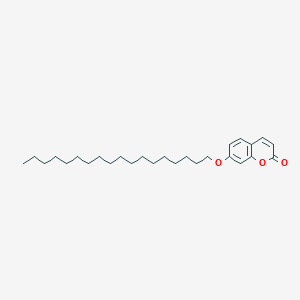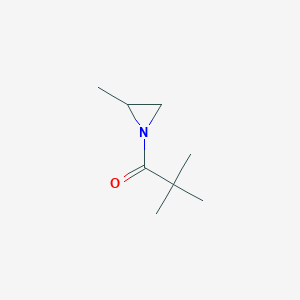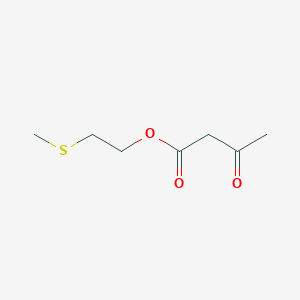
10H-Phenoxazine-1-carboxylic acid, 3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenoxazine-1-carboxylic acid, 3-nitro-: is a chemical compound belonging to the phenoxazine family Phenoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their structure This particular compound is characterized by the presence of a carboxylic acid group at the first position and a nitro group at the third position on the phenoxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxazine-1-carboxylic acid, 3-nitro- typically involves the nitration of 10H-Phenoxazine-1-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 10H-Phenoxazine-1-carboxylic acid, 3-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a metal catalyst.
Reduction: The carboxylic acid group can be converted to an ester or an amide through esterification or amidation reactions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Reduction: Alcohols or amines in the presence of acid catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Esters and amides: Formed by the reaction of the carboxylic acid group with alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 10H-Phenoxazine-1-carboxylic acid, 3-nitro- is used as a building block in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives may exhibit fluorescence properties, making them useful in imaging and diagnostic applications.
Medicine: The compound and its derivatives have shown potential as therapeutic agents. For example, phenoxazine derivatives have been investigated for their antitumor, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, 10H-Phenoxazine-1-carboxylic acid, 3-nitro- can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 10H-Phenoxazine-1-carboxylic acid, 3-nitro- depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
10H-Phenoxazine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the third position.
10H-Phenothiazine-3-carboxylic acid: Contains a sulfur atom instead of an oxygen atom in the ring structure.
Phenazine-1-carboxylic acid: Lacks the nitro group and has a different ring structure.
Uniqueness: 10H-Phenoxazine-1-carboxylic acid, 3-nitro- is unique due to the presence of both the carboxylic acid and nitro groups on the phenoxazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
| 91804-96-5 | |
Molekularformel |
C13H8N2O5 |
Molekulargewicht |
272.21 g/mol |
IUPAC-Name |
3-nitro-10H-phenoxazine-1-carboxylic acid |
InChI |
InChI=1S/C13H8N2O5/c16-13(17)8-5-7(15(18)19)6-11-12(8)14-9-3-1-2-4-10(9)20-11/h1-6,14H,(H,16,17) |
InChI-Schlüssel |
ALFKKEGCLKXJQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)




